molecular formula C10H13NO2 B3031580 Ethyl 3-(4-Pyridyl)propanoate CAS No. 52809-19-5

Ethyl 3-(4-Pyridyl)propanoate

Cat. No. B3031580
CAS RN: 52809-19-5
M. Wt: 179.22 g/mol
InChI Key: ZDXRSMCFRIFFNK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Pyridyl)propanoate is a chemical compound that is part of a broader class of pyridyl compounds. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as one of the atoms. The ethyl propanoate group attached to the pyridine ring modifies the compound's properties and reactivity, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(4-Pyridyl)propanoate often involves multi-step chemical reactions. For instance, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate starts from 2,3-chloro-5-(difluoromethoxy)pyridine and involves a two-step process that includes esterification of the target acids . Another related compound, ethyl 4-(3-pyridyl)- and 4-(4-pyridyl)-2-oxobutenoates, is synthesized by condensation of pyridinecarbaldehyde with ethyl pyruvate, followed by esterification and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyridyl-related compounds is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopic techniques . The molecular geometry and vibrational frequencies of these compounds can be calculated using density functional theory (DFT) methods, providing insights into their structural characteristics .

Chemical Reactions Analysis

Pyridyl compounds participate in various chemical reactions, including photoreactions, as seen in the formation of a tricyclic [2.2]paracyclophane derivative from a mixed crystal of ethyl and propyl α-cyano-4-[2-(4-pyridyl)ethenyl] cinnamates . The reactivity of these compounds can be further understood through computational methods such as time-dependent DFT, which helps calculate the energy and nature of electronic transitions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(4-Pyridyl)propanoate and related compounds are influenced by their molecular structure. The presence of the pyridine ring and various substituents affects properties such as solubility, boiling point, and reactivity. Theoretical calculations, such as those performed using DFT and AIM (Atoms in Molecules) theory, can predict thermodynamic parameters, charge transfer interactions, and binding energies, providing a comprehensive understanding of these properties .

Relevant Case Studies

Case studies involving Ethyl 3-(4-Pyridyl)propanoate derivatives include their use as herbicides, where their herbicidal properties are compared to known herbicides . Another study involves the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was tested as an insect growth regulator against Galleria mellonella, showing potential as an insect growth regulator . Additionally, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids demonstrated positive inotropic activity and other pharmacological activities .

Scientific Research Applications

  • Herbicide Development : Bauer et al. (1990) explored the synthesis of a compound related to Ethyl 3-(4-Pyridyl)propanoate, showcasing its herbicidal properties and comparing them with established herbicides (Bauer, Bieringer, Hacker, Koch, & Willms, 1990).

  • Pharmaceutical Research : Liu et al. (2012) and Huansheng (2013) focused on compounds structurally similar to Ethyl 3-(4-Pyridyl)propanoate for their potential pharmaceutical applications, particularly in the development of new medications (Liu, Zhang, Cai, Xu, & Shen, 2012); (Huansheng, 2013).

  • Chemical Kinetics and Pyrolysis : Farooq et al. (2014) compared the pyrolysis of methyl and ethyl propanoate, providing insight into the chemical kinetics of these substances under high-temperature conditions (Farooq, Davidson, Hanson, & Westbrook, 2014).

  • Food and Digestive Processes : Herrera et al. (2019) investigated the use of ethyl propanoate in the separation of azeotropic mixtures for its potential use as a bioactive pharmaceutical product, highlighting its active participation in digestion processes (Herrera, Fernández, Ortega, López‐Tosco, & Sosa, 2019).

  • Polymorphism in Pharmaceuticals : Vogt et al. (2013) characterized two polymorphic forms of a compound related to Ethyl 3-(4-Pyridyl)propanoate, enhancing understanding of its physical and chemical properties, crucial for pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).

  • DNA Synthesis : Hamamoto et al. (1989) introduced 2-(4-Pyridyl)ethyl as a new protecting group in the synthesis of deoxyribooligonucleotides, demonstrating its utility in biochemical research (Hamamoto, Shishido, Furuta, Takaku, Kawashima, & Takaki, 1989).

  • Cancer Research : Liu et al. (2019) synthesized a new heterocyclic compound derived from Ethyl 3-(4-Pyridyl)propanoate, evaluating its anti-cancer activity against gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).

  • Insect Growth Regulation : Devi and Awasthi (2022) synthesized Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, studying it as an insect growth regulator with potential application in pest control (Devi & Awasthi, 2022).

  • Biofuel Research : El‐Nahas et al. (2007) examined the thermochemistry and kinetics of ethyl propanoate as a model biofuel, providing insights into energy production and sustainability (El‐Nahas, Navarro, Simmie, Bozzelli, Curran, Dooley, & Metcalfe, 2007).

properties

IUPAC Name

ethyl 3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXRSMCFRIFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481440
Record name Ethyl isonicotinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-Pyridyl)propanoate

CAS RN

52809-19-5
Record name Ethyl isonicotinylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The procedure of Synthetic Example 4 was repeated using isonicotinaldehyde and ethyl diethylphosphonoacetate to obtain ethyl 3-(pyridin-4-yl)propionate.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Ethyl 3-(4-pyridyl)acrylate (16.62 g, 93.8 mmol) was hydrogenated in 80 ml of ethanol over 5% Pd on carbon (2 g) at 60 psi at room temperature for 16 hours. After evaporation, the residue was dissolved in 200 ml of diethyl ether and filtered through diatomaceous silica and concentrated to afford 15.97 g (95% yield) of the subtitle compound. D. Preparation of thyl 3-(4-(2-hydroxymethyl)pyridyl)propionate
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95%

Synthesis routes and methods IV

Procedure details

Ethyl (E)-3-pyridin-4-ylprop-2-enoate (Method 8; 102.3 g, 576 mmol) in MeOH (300 ml) was hydrogenated using palladium on carbon 5% (9.0 g) under atmospheric pressure hydrogen for 72 hours. The catalyst was filtered off through diatomaceous earth and the filtrate concentrated to give a yellow oil. Yield 103.1 g (99%). NMR (300 MHz, CDCl3) 8.50 (d, 2H), 7.15 (d, 2H), 4.12 (q, 2H), 2.95 (t, 2.64 (t, 2H), 1.21 (t, 3H); m/z 180.4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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